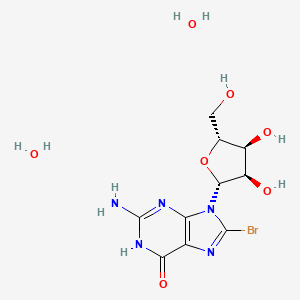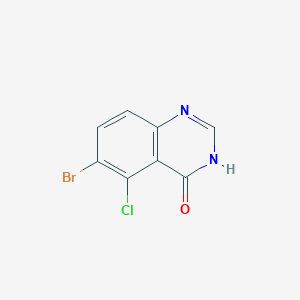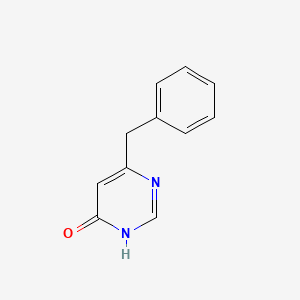![molecular formula C6H4F3N5O B1384449 7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol CAS No. 914205-08-6](/img/structure/B1384449.png)
7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol
Descripción general
Descripción
7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol is a chemical compound with a complex molecular structure
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors .
Mode of Action
Similar compounds have been shown to inhibit cdk2, a key regulator of the cell cycle . This inhibition can lead to cell cycle arrest and apoptosis, which may explain its potential anti-cancer properties.
Biochemical Pathways
Based on its potential role as a cdk2 inhibitor, it can be inferred that it may affect cell cycle regulation pathways .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Análisis Bioquímico
Biochemical Properties
7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, thereby halting cell cycle progression. Additionally, this compound interacts with proteins involved in the ERK signaling pathway, leading to the suppression of cell proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . It also modulates cell signaling pathways, such as the ERK pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Furthermore, this compound affects gene expression by regulating the transcription of genes involved in cell cycle control and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of CDKs, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the kinase activity of CDKs, preventing the phosphorylation of downstream targets. Additionally, this compound acts as an inhibitor of the ERK signaling pathway by binding to and inhibiting the activity of upstream kinases . This results in the suppression of cell proliferation and induction of apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to the development of resistance mechanisms in some cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and nephrotoxicity have been observed . The therapeutic window for this compound is narrow, necessitating careful dose optimization to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . The interaction of this compound with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . This compound interacts with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The distribution of this compound is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . This compound is directed to specific compartments through targeting signals and post-translational modifications . In the cytoplasm, this compound interacts with cytoplasmic proteins and enzymes, while in the nucleus, it binds to nuclear receptors and transcription factors, influencing gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the cyclization of a suitable triazole precursor with a trifluoromethyl group in the presence of a strong base or acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for continuous flow synthesis. This method ensures consistent quality and yield while minimizing waste. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reduction reactions can be carried out using hydrogen gas, lithium aluminum hydride, or sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol is employed as a probe to study enzyme activities and protein interactions. Its fluorescence properties make it useful in imaging and tracking biological processes.
Medicine: The compound has shown potential in medicinal chemistry, where it is being investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the materials industry, this compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Comparación Con Compuestos Similares
7-Amino-4-(trifluoromethyl)coumarin
7-Amino-4-methylcoumarin
2-Methylbutyric acid
3,4-Dihydroxy-L-phenylalanine
Uniqueness: 7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol stands out due to its unique trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5O/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4/h1H,10H2,(H,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVGANQHOUKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1384369.png)
![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)
![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)
![6-Bromothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384375.png)



![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)



![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)
![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)
